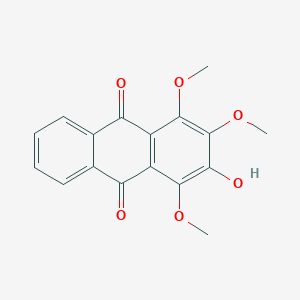

2-Hydroxy-1,3,4-trimethoxyanthraquinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H14O6 |

|---|---|

Molecular Weight |

314.29 g/mol |

IUPAC Name |

2-hydroxy-1,3,4-trimethoxyanthracene-9,10-dione |

InChI |

InChI=1S/C17H14O6/c1-21-15-10-11(16(22-2)17(23-3)14(15)20)13(19)9-7-5-4-6-8(9)12(10)18/h4-7,20H,1-3H3 |

InChI Key |

GNDKMLNOKPZDHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-1,3,4-trimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) derivative. Anthraquinones are a class of aromatic compounds with a core 9,10-dioxoanthracene skeleton and are widely distributed in nature, particularly in plants and fungi. Many anthraquinones exhibit a range of biological activities, making them of significant interest to the pharmaceutical and medicinal chemistry fields. This technical guide provides a comprehensive overview of the natural source, isolation, and characterization of this compound.

Natural Source

The primary natural source of this compound is the plant species of the Cinchona genus (family Rubiaceae), specifically from callus cultures of Cinchona ledgeriana and Cinchona calisaya.[1] These plants are well-known for producing various alkaloids, most notably quinine, which is used in the treatment of malaria. The discovery of this compound in Cinchona callus cultures highlights the potential of plant tissue culture as a sustainable source for the production of valuable secondary metabolites.

Physicochemical Properties and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented in the table below. This data is crucial for the identification and characterization of the compound.

| Property | Data | Reference |

| Molecular Formula | C₁₇H₁₄O₆ | [Wijnsma et al., 1984, Phytochemistry] |

| Molecular Weight | 314.29 g/mol | [Wijnsma et al., 1984, Phytochemistry] |

| Appearance | - | - |

| Melting Point | - | - |

| UV-Vis (λmax) | - | - |

| ¹H NMR | - | - |

| ¹³C NMR | - | - |

| Mass Spectrometry (MS) | - | - |

| Note: Specific quantitative data such as melting point, UV-Vis absorption maxima, and detailed NMR and MS fragmentation patterns would be detailed in the primary literature by Wijnsma et al. (1984). |

Experimental Protocols

The following section outlines the general experimental methodology for the isolation and characterization of this compound from Cinchona ledgeriana callus cultures, based on standard techniques for natural product isolation. The specific details are based on the work of Wijnsma and colleagues.

Cultivation of Cinchona ledgeriana Callus

-

Explant Source: Leaf or stem segments of Cinchona ledgeriana.

-

Culture Medium: A suitable plant cell culture medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators (e.g., auxins and cytokinins) to induce callus formation.

-

Incubation Conditions: Cultures are maintained in a controlled environment with specific light and temperature conditions to promote callus growth and secondary metabolite production.

Extraction of Anthraquinones

-

Harvesting: The callus biomass is harvested from the culture medium.

-

Drying and Grinding: The harvested callus is dried (e.g., freeze-drying or oven-drying at low temperature) and ground to a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered callus is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasonication to isolate the crude extract containing anthraquinones.

Purification of this compound

The crude extract is subjected to a series of chromatographic techniques to isolate the target compound.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Anthraquinones are typically found in the medium polarity fractions (e.g., ethyl acetate).

-

Column Chromatography: The enriched anthraquinone fraction is subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex. A gradient elution system with increasing solvent polarity is used to separate the different anthraquinone components.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using pTLC or preparative HPLC to yield pure this compound.

Structure Elucidation

The structure of the purified compound is confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties characteristic of the anthraquinone chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Visualizations

Isolation Workflow

References

An In-depth Technical Guide to the Isolation of 2-Hydroxy-1,3,4-trimethoxyanthraquinone from Cinchona

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana.[1] Due to the limited availability of a detailed, peer-reviewed protocol for its extraction directly from Cinchona, this document presents a representative experimental workflow synthesized from established methods for isolating similar anthraquinone derivatives from plant materials. This guide also collates available physicochemical and spectroscopic data for the target compound and explores its potential biological activities based on structurally related compounds.

Data Presentation

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₆ |

| Molecular Weight | 314.29 g/mol |

| Appearance | Yellow Solid (predicted) |

| CAS Number | 94099-63-5 |

| Solubility | Soluble in methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Predicted shifts: Aromatic protons (δ 7.5-8.5 ppm), Methoxy protons (δ 3.8-4.1 ppm), Hydroxyl proton (variable) |

| ¹³C NMR (CDCl₃) | Predicted shifts: Carbonyl carbons (δ 180-190 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ 55-65 ppm) |

| Mass Spectrometry (MS) | Expected m/z: [M+H]⁺ = 315.0812, [M+Na]⁺ = 337.0631 |

| UV-Vis Spectroscopy (MeOH) | Expected λmax: ~250 nm, ~280 nm, ~430 nm |

| Infrared (IR) Spectroscopy (KBr) | Expected νmax (cm⁻¹): ~3400 (O-H), ~1670 (C=O, quinone), ~1600 (C=C, aromatic), ~1250 (C-O, ether) |

Experimental Protocols

The following is a representative, multi-stage protocol for the isolation and purification of this compound from the bark of Cinchona ledgeriana.

I. Preparation of Plant Material

-

Collection and Drying: Obtain dried bark of Cinchona ledgeriana. The bark should be air-dried or oven-dried at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

-

Grinding: Pulverize the dried bark into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

II. Extraction of Crude Anthraquinones

-

Solvent Extraction:

-

Pack the powdered bark into a Soxhlet apparatus.

-

Perform sequential extraction with solvents of increasing polarity, starting with n-hexane to remove non-polar constituents like fats and waxes.

-

Follow with extraction using ethyl acetate or chloroform to extract the anthraquinones.

-

Finally, extract with methanol to ensure exhaustive extraction of any remaining polar compounds.

-

-

Concentration: Concentrate the ethyl acetate/chloroform and methanol extracts separately under reduced pressure using a rotary evaporator at a temperature below 45°C. The resulting crude extracts will contain a mixture of compounds, including the target anthraquinone.

III. Chromatographic Purification

-

Column Chromatography (Initial Separation):

-

Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

-

Dissolve the crude ethyl acetate/chloroform extract in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100:0 to 0:100 v/v).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions that show a similar profile and contain the target compound (identified by its expected Rf value and color).

-

-

Preparative Thin Layer Chromatography (pTLC) or Flash Chromatography (Fine Purification):

-

Subject the combined fractions from the previous step to pTLC or flash chromatography for finer separation.

-

For pTLC, use silica gel plates and the same solvent system as in the column chromatography monitoring.

-

For flash chromatography, use a finer mesh silica gel and an optimized gradient elution.

-

Isolate the band corresponding to this compound.

-

-

Crystallization (Final Purification):

-

Dissolve the purified compound in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.

-

Collect the resulting crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Mandatory Visualization

Experimental Workflow

Caption: Isolation workflow for this compound.

Hypothetical Signaling Pathway

Based on the known activities of structurally similar anthraquinones, which often exhibit anti-inflammatory and anti-cancer properties, a potential signaling pathway of action for this compound could involve the modulation of the NF-κB pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

The Biosynthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana, a plant renowned for its production of quinine (B1679958) and other alkaloids. Anthraquinones from the Rubiaceae family, including those from Cinchona, are known for their diverse biological activities, making them of significant interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, detailing the core enzymatic steps, and offering comprehensive experimental protocols for the identification and characterization of the involved enzymes.

Core Biosynthetic Pathway

The biosynthesis of this compound in Cinchona ledgeriana is believed to follow the well-established pathway for Rubia-type anthraquinones, which is prevalent in the Rubiaceae family. This pathway is a hybrid of the shikimate and methylerythritol 4-phosphate (MEP) pathways.

The formation of the characteristic tricyclic anthraquinone core proceeds through the chorismate/o-succinylbenzoic acid (OSB) pathway. In this multi-step process, chorismate, derived from the shikimate pathway, and α-ketoglutarate, from the Krebs cycle, are key precursors. These molecules are converted to o-succinylbenzoic acid (OSB), which then undergoes cyclization to form the naphthoquinone ring system. The third ring of the anthraquinone skeleton is derived from isopentenyl diphosphate (B83284) (IPP), which is synthesized via the methylerythritol 4-phosphate (MEP) pathway.

The core anthraquinone structure is then subjected to a series of late-stage tailoring reactions, including hydroxylation and O-methylation, to yield the final product, this compound. While the specific enzymes responsible for these final modifications in Cinchona ledgeriana have not been definitively characterized, it is hypothesized that cytochrome P450 monooxygenases (CYPs) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) are involved.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is not available in the literature, the following tables present hypothetical data based on typical enzyme kinetics and precursor feeding studies for related pathways. These tables are intended to serve as a template for organizing experimental results.

Table 1: Michaelis-Menten Kinetics of a Putative O-Methyltransferase (OMT1)

| Substrate Concentration (µM) | Initial Velocity (µmol/min/mg protein) |

| 5 | 0.52 |

| 10 | 0.88 |

| 20 | 1.35 |

| 40 | 1.89 |

| 80 | 2.50 |

| 160 | 2.95 |

Table 2: Effect of Precursor Feeding on Anthraquinone Production in Cinchona ledgeriana Cell Culture

| Precursor Fed (100 µM) | This compound Yield (mg/g dry weight) | Fold Increase |

| Control (no precursor) | 0.15 | 1.0 |

| Shikimic Acid | 0.28 | 1.87 |

| o-Succinylbenzoic Acid | 0.45 | 3.00 |

| Mevalonate | 0.16 | 1.07 |

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to elucidate the biosynthetic pathway of this compound.

Protocol 1: Identification of Candidate Genes for Late-Stage Modification Enzymes

This protocol outlines a bioinformatics and molecular biology approach to identify candidate hydroxylase and O-methyltransferase genes from Cinchona ledgeriana.

Workflow Diagram:

Caption: Workflow for the identification and cloning of candidate biosynthetic genes.

Methodology:

-

RNA Extraction and Sequencing:

-

Harvest fresh young leaves and roots from Cinchona ledgeriana.

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C.

-

Extract total RNA using a suitable plant RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

-

Perform library preparation and high-throughput RNA sequencing (e.g., Illumina platform).

-

-

Transcriptome Assembly and Annotation:

-

Perform de novo transcriptome assembly of the sequencing reads using software such as Trinity or SOAPdenovo-Trans.

-

Functionally annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.

-

-

Candidate Gene Selection and Cloning:

-

Identify transcripts annotated as O-methyltransferases and cytochrome P450 monooxygenases.

-

Design gene-specific primers based on the transcript sequences.

-

Amplify the full-length coding sequences from Cinchona ledgeriana cDNA using PCR.

-

Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Protocol 2: Heterologous Expression and in vitro Enzyme Assays

This protocol describes the expression of candidate genes in a heterologous host and the subsequent in vitro characterization of the recombinant enzymes.

Workflow Diagram:

Caption: Workflow for heterologous expression and in vitro characterization of enzymes.

Methodology:

-

Heterologous Protein Expression and Purification:

-

Transform the expression constructs into a suitable E. coli (e.g., BL21(DE3)) or yeast strain.

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Harvest the cells and lyse them to release the recombinant protein.

-

Purify the His-tagged recombinant protein using nickel-affinity chromatography.

-

Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford assay).

-

-

In vitro O-Methyltransferase Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 µg of purified recombinant OMT

-

100 µM of a putative anthraquinone substrate (e.g., a hydroxylated precursor)

-

200 µM S-adenosyl-L-methionine (SAM)

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol.

-

Analyze the reaction products by HPLC and LC-MS to identify methylated anthraquinones.

-

-

In vitro Cytochrome P450 Hydroxylase Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1 µg of purified recombinant P450

-

1 µg of a corresponding cytochrome P450 reductase

-

100 µM of a putative anthraquinone substrate

-

1 mM NADPH

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by extraction with ethyl acetate.

-

Analyze the reaction products by HPLC and LC-MS to identify hydroxylated anthraquinones.

-

Conclusion

The biosynthesis of this compound in Cinchona ledgeriana presents a fascinating example of the intricate interplay between core metabolic pathways and specialized tailoring enzymes. While the general framework of anthraquinone biosynthesis in the Rubiaceae family is established, the specific enzymes responsible for the final hydroxylation and methylation steps in Cinchona remain to be elucidated. The protocols and conceptual frameworks presented in this guide provide a robust roadmap for researchers to identify and characterize these novel biosynthetic enzymes. Such discoveries will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and other valuable anthraquinone compounds for pharmaceutical applications.

Elucidating the Chemical Architecture of 2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) identified in Cinchona ledgeriana, a plant species renowned for its rich content of bioactive alkaloids.[1][2] Anthraquinones, a class of aromatic compounds derived from anthracene, are of significant interest to the scientific community due to their diverse pharmacological activities. The precise determination of their chemical structure is a critical prerequisite for understanding their biological function and for guiding synthetic efforts in drug discovery and development.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this particular compound is not extensively available in the public domain, this document outlines the typical experimental workflow and presents representative data from closely related anthraquinones to illustrate the elucidation process.

Isolation from Natural Source

The initial step in the structural elucidation of a natural product is its isolation and purification from the source material. For this compound, the process would typically involve the extraction of dried and powdered plant material from Cinchona ledgeriana followed by chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered bark of Cinchona ledgeriana is subjected to maceration with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is repeated multiple times to ensure exhaustive extraction of the plant's secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is subsequently partitioned between immiscible solvents of increasing polarity, for instance, n-hexane, ethyl acetate (B1210297), and butanol, to separate compounds based on their polarity. Anthraquinones are typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound.

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (PTLC): Fractions containing the compound of interest are further purified using PTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield the pure compound.

-

Spectroscopic Analysis for Structure Determination

Once isolated, the pure compound is subjected to a battery of spectroscopic analyses to determine its chemical structure. The primary techniques employed are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Table 1: Representative Mass Spectrometry Data for an Anthraquinone

| Ionization Mode | Mass Analyzer | Mass (m/z) | Formula | Interpretation |

| ESI-MS | TOF | 315.0817 [M+H]⁺ | C₁₇H₁₄O₆ | Molecular Ion |

Note: The data presented is representative and may not correspond to this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Representative Infrared Spectroscopy Data for a Hydroxylated and Methoxylated Anthraquinone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Broad | O-H stretching (hydroxyl group) |

| 1670-1690 | Strong | C=O stretching (quinone carbonyl) |

| 1580-1620 | Strong | C=C stretching (aromatic ring) |

| 1200-1300 | Strong | C-O stretching (methoxy groups) |

| 1000-1100 | Medium | C-O stretching (hydroxyl group) |

Note: The data presented is representative and may not correspond to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the carbon-hydrogen framework.

Table 3: Representative ¹H NMR (500 MHz, CDCl₃) Data for a Substituted Anthraquinone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 12.50 | s | 1H | - | Perihydroxyl proton (e.g., 1-OH or 8-OH) |

| 7.80 - 8.20 | m | 4H | - | Aromatic protons on unsubstituted ring |

| 4.05 | s | 3H | - | Methoxy (B1213986) protons (-OCH₃) |

| 4.02 | s | 3H | - | Methoxy protons (-OCH₃) |

| 3.98 | s | 3H | - | Methoxy protons (-OCH₃) |

Note: The data presented is representative and may not correspond to this compound.

Table 4: Representative ¹³C NMR (125 MHz, CDCl₃) Data for a Substituted Anthraquinone

| Chemical Shift (δ, ppm) | Assignment |

| 188.0 | Quinone Carbonyl (C-9) |

| 182.0 | Quinone Carbonyl (C-10) |

| 160.0 - 165.0 | Aromatic C-O (hydroxyl and methoxy substituted) |

| 110.0 - 140.0 | Aromatic CH and quaternary carbons |

| 60.0 - 65.0 | Methoxy carbons (-OCH₃) |

Note: The data presented is representative and may not correspond to this compound.

2D-NMR Spectroscopy: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D-NMR experiments is crucial.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, aiding in the determination of stereochemistry and the relative positions of substituents.

Visualizing the Elucidation Workflow and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical flow of the structure elucidation process and the final chemical structure of this compound.

Caption: Workflow for the structure elucidation of a natural product.

Caption: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound, a natural product from Cinchona ledgeriana, follows a systematic and well-established workflow. The combination of isolation techniques and comprehensive spectroscopic analysis, particularly multidimensional NMR, is indispensable for the unambiguous determination of its chemical architecture. This detailed structural information is fundamental for further investigation into its biological activities and potential therapeutic applications, paving the way for future research in medicinal chemistry and drug development.

References

Physical and chemical properties of 2-Hydroxy-1,3,4-trimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, an anthraquinone (B42736) found in the plant Cinchona ledgeriana. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and supplements it with data from closely related analogues and general principles of anthraquinone chemistry. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.

Introduction

This compound is a polysubstituted anthraquinone, a class of aromatic compounds known for their diverse biological activities. Its natural occurrence in Cinchona ledgeriana, a plant renowned for its production of quinine (B1679958) and other alkaloids, suggests potential pharmacological significance. This document outlines the known physicochemical properties, provides theoretical and comparative spectral data, and discusses potential experimental protocols for its isolation and synthesis. Furthermore, it explores the biological activities of related anthraquinones to infer the potential therapeutic applications of the title compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes its known properties and provides estimates for others based on the properties of structurally similar anthraquinones.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₇H₁₄O₆ | [1] |

| Molecular Weight | 314.29 g/mol | [1] |

| CAS Number | 94099-63-5 | [1] |

| Appearance | Yellow to orange solid (presumed) | Based on related anthraquinones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water. | Based on general solubility of polysubstituted anthraquinones[2] |

Spectral Data (Theoretical and Comparative)

No specific experimental spectra for this compound have been found in the reviewed literature. The following sections provide expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the unsubstituted ring and the methoxy (B1213986) and hydroxyl protons. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents on the anthraquinone core.

-

Aromatic Protons (4H): Multiplets in the range of δ 7.5-8.5 ppm.

-

Methoxy Protons (9H): Three distinct singlets are expected in the range of δ 3.8-4.2 ppm.

-

Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on solvent and concentration, typically in the range of δ 5-12 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the 17 carbon atoms in the molecule. The carbonyl carbons are expected to be the most downfield.

-

Carbonyl Carbons (C=O): δ 180-190 ppm.

-

Aromatic and Quinone Carbons: δ 110-160 ppm.

-

Methoxy Carbons (-OCH₃): δ 55-65 ppm.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (aliphatic, from methoxy groups): Peaks just below 3000 cm⁻¹.

-

C=O Stretching (quinone): Strong absorption bands in the region of 1630-1680 cm⁻¹.

-

C=C Stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-O Stretching (ethers and phenol): Strong bands in the region of 1000-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 314. The fragmentation pattern would likely involve the loss of methyl groups (•CH₃, m/z 15) and carbon monoxide (CO, m/z 28) from the quinone system.

Experimental Protocols

Isolation from Cinchona ledgeriana

While a specific protocol for this compound is not available, a general procedure for the isolation of anthraquinones from Cinchona species can be adapted[3][4].

General Synthesis of Polysubstituted Anthraquinones

The synthesis of polysubstituted anthraquinones can be achieved through several methods, with the Diels-Alder and Friedel-Crafts reactions being the most common[5][6][7].

Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the broader class of anthraquinones, including those isolated from Cinchona species, are known to exhibit a range of biological effects, including cytotoxic and enzyme inhibitory activities[8][9].

Cytotoxic Activity

Many anthraquinone derivatives have demonstrated cytotoxicity against various cancer cell lines[8]. The proposed mechanisms often involve the generation of reactive oxygen species (ROS), intercalation into DNA, and inhibition of topoisomerase II. A potential signaling pathway that could be investigated for this compound is the ROS/JNK pathway, which has been implicated in the pro-apoptotic effects of other novel anthraquinones in colon cancer cells[10].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Identification of the alkaloids and anthraquinones in Cinchona ledgeriana callus cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]

- 5. METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Publishers Panel [herbapolonica.pl]

- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

2-Hydroxy-1,3,4-trimethoxyanthraquinone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-1,3,4-trimethoxyanthraquinone is a naturally occurring anthraquinone (B42736) found in Cinchona ledgeriana.[1][2] While specific research on this compound is limited, the broader class of hydroxy- and methoxy-substituted anthraquinones has garnered significant attention for its diverse biological activities, particularly its potential as anticancer agents. This document provides a comprehensive overview of the synthesis, spectral characteristics, and potential biological mechanisms of this compound, based on established knowledge of related anthraquinone derivatives. Detailed experimental protocols for synthesis, isolation, and cytotoxicity assessment are also presented.

Introduction

Anthraquinones are a class of aromatic compounds based on the anthracene (B1667546) framework with quinone functionalities. They are widely distributed in nature and have been the subject of extensive research due to their therapeutic potential. Structural modifications to the anthraquinone core, such as hydroxylation and methoxylation, can significantly influence their biological activity. This compound, with its unique substitution pattern, represents an interesting candidate for further investigation in drug discovery and development.

Synthesis and Characterization

A general workflow for a potential synthesis is outlined below:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

The structural characterization of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous anthraquinone derivatives, the expected spectral features are summarized below.[7][8][9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Methoxy protons (δ 3.8-4.2 ppm), Hydroxyl proton (potentially downfield, δ >10 ppm due to intramolecular H-bonding).[7][8] |

| ¹³C NMR | Carbonyl carbons (C9, C10) (δ 180-190 ppm), Aromatic carbons (δ 110-160 ppm), Methoxy carbons (δ 55-65 ppm).[7][8] |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3400 cm⁻¹), C-H stretch (aromatic, ~3100-3000 cm⁻¹), C=O stretch (quinone, ~1670-1630 cm⁻¹), C=C stretch (aromatic, ~1600-1450 cm⁻¹), C-O stretch (methoxy, ~1250-1000 cm⁻¹).[9][10] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₁₇H₁₄O₆. |

Biological Activity and Potential Mechanisms of Action

While direct biological studies on this compound are not extensively reported, the anticancer properties of many anthraquinone derivatives are well-documented.[12][13][14][15][16] The planar structure of the anthraquinone core allows for intercalation into DNA, which is a primary mechanism of cytotoxicity for many anticancer agents.[13][17][18]

Furthermore, anthraquinones are known to induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, leading to programmed cell death.[19] Other signaling pathways that can be modulated by anthraquinones include the Wnt, Myc, and Notch pathways.[20][21]

Caption: Potential anticancer mechanisms of action for this compound.

Experimental Protocols

General Protocol for Isolation from Natural Sources

The isolation of anthraquinones from plant material typically involves solvent extraction followed by chromatographic purification.[22][23][24][25][26]

-

Extraction:

-

Purification:

-

The crude extracts are concentrated under reduced pressure.

-

The resulting residue is subjected to column chromatography (e.g., silica (B1680970) gel) with a suitable eluent system to separate the individual compounds.[23]

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing the target compound are combined and further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

-

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[27][28]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[29]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.[29]

-

-

MTT Addition and Incubation:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[27]

-

-

Formazan (B1609692) Solubilization and Absorbance Reading:

-

Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[27]

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not available, the following table provides representative data for other structurally related anthraquinones against various cancer cell lines to facilitate comparison.

Table 2: Cytotoxicity (IC₅₀, µM) of Selected Anthraquinone Derivatives in Cancer Cell Lines

| Compound | MCF-7 (Breast) | HCT-116 (Colon) | PC-3 (Prostate) | A549 (Lung) |

| Emodin | 15.5 | 20.1 | 25.3 | 18.7 |

| Rhein | >100 | 85.2 | >100 | 92.4 |

| Mitoxantrone | 0.02 | 0.05 | 0.03 | 0.04 |

| Hypothetical | ND | ND | ND | ND |

| This compound |

ND: Not Determined. Data for Emodin, Rhein, and Mitoxantrone are representative values from the literature and may vary depending on experimental conditions.

Conclusion

This compound is a promising, yet understudied, natural product. Based on the extensive research on related anthraquinones, it is plausible that this compound possesses significant biological activity, particularly anticancer properties. The synthetic and analytical protocols outlined in this document provide a framework for future research into this and other novel anthraquinone derivatives. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions [scirp.org]

- 4. scilit.com [scilit.com]

- 5. Synthesis of Anthraquinones via Pd-Catalyzed Acylation - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Anthraquinone Mono‐ and Diboron Complexes with Near‐Infrared Panchromatic Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Novel anthraquinone compounds as anticancer agents and their potential mechanism. | Semantic Scholar [semanticscholar.org]

- 13. Novel anthraquinone compounds as anticancer agents and their potential mechanism - ProQuest [proquest.com]

- 14. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. scilit.com [scilit.com]

- 19. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

The Discovery of Polysubstituted Anthraquinones in Plants: A Technical Guide

Introduction

Anthraquinones are a large class of aromatic compounds based on the 9,10-dioxoanthracene skeleton, widely distributed throughout the plant kingdom.[1] Polysubstituted anthraquinones, characterized by various functional groups such as hydroxyl, methyl, and methoxy (B1213986) moieties, are particularly abundant in plant families like Polygonaceae, Rubiaceae, and Leguminosae.[2] These secondary metabolites are of significant interest to researchers, scientists, and drug development professionals due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and laxative properties.

This technical guide provides an in-depth overview of the discovery of polysubstituted anthraquinones in plants. It covers quantitative data on their occurrence, detailed experimental protocols for their extraction, isolation, and characterization, and visual representations of key biosynthetic and signaling pathways.

Data Presentation: Quantitative Analysis of Anthraquinones in Plants

The concentration and yield of polysubstituted anthraquinones can vary significantly depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Content of Polysubstituted Anthraquinones in Plant Extracts Determined by HPLC

| Plant Species | Plant Part | Anthraquinone (B42736) | Content (% of dry extract) | Reference |

| Rheum australe | Root | Emodin | 15% | [3] |

| Physcion | 4.2% | [3] | ||

| Chrysophanol | 1.6% | [3] | ||

| Aloe-emodin | 0.46% | [3] | ||

| Polygonum multiflorum | Radix | Physcion | 0.434% | [4] |

| Emodin | 0.145% | [4] | ||

| ω-hydroxyemodin | 0.030% | [4] | ||

| Rhein | 0.026% | [4] | ||

| Chrysophanol | 0.016% | [4] |

Table 2: Yield of Polysubstituted Anthraquinones Isolated from Plant Material

| Plant Species | Starting Material | Isolation Method | Anthraquinone | Yield | Purity | Reference |

| Rumex japonicus | 500 mg crude extract | HSCCC | Chrysophanol | 24.1 mg | 98.8% | [5][6] |

| Emodin | 3.4 mg | 99.2% | [5][6] | |||

| Physcion | 2.0 mg | 98.2% | [5][6] | |||

| Polygonum multiflorum | Hairy Root Cultures | Suspension Culture | Physcion | 353.23 µg/g DW | N/A | [7] |

| Emodin | 211.32 µg/g DW | N/A | [7] |

HSCCC: High-Speed Counter-Current Chromatography; DW: Dry Weight

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages in the discovery and analysis of polysubstituted anthraquinones from plant sources.

Protocol 1: Extraction of Anthraquinones using Soxhlet Apparatus

This protocol is suitable for the exhaustive extraction of moderately polar anthraquinones and their glycosides.

-

Plant Material Preparation : Air-dry the plant material (e.g., roots, rhizomes) at room temperature and grind it into a coarse powder (e.g., 20-40 mesh).

-

Defatting (Optional) : If the plant material is rich in lipids, pre-extract the powder with a non-polar solvent like petroleum ether in the Soxhlet apparatus for 4-6 hours to remove fats. Discard the solvent and air-dry the marc.

-

Soxhlet Extraction :

-

Place a known quantity (e.g., 20-50 g) of the dried (or defatted) plant powder into a cellulose (B213188) thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask to two-thirds of its volume with the extraction solvent (e.g., ethanol, methanol). A common ratio is 1:20 (solid:solvent, w/v).[8]

-

Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the flask using a heating mantle.

-

Allow the extraction to proceed for 8-12 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.[8]

-

-

Concentration : After extraction, allow the apparatus to cool. Recover the solvent from the round-bottom flask using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Hydrolysis (for Glycosides) : To analyze the aglycone content from glycosides, the crude extract can be hydrolyzed. Dissolve the extract in a mixture of aqueous acid (e.g., 2 M HCl) and an organic solvent (e.g., chloroform), and heat in a water bath for 1 hour. The aglycones will partition into the organic layer.[9]

Protocol 2: Isolation by Silica (B1680970) Gel Column Chromatography

This is a standard method for separating individual anthraquinones from a crude extract based on polarity.

-

Column Preparation (Slurry Method) :

-

Select a glass column of appropriate size. The weight of the silica gel adsorbent (e.g., 230-400 mesh) should be 30 to 100 times the weight of the crude extract.[10]

-

Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[10][11]

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[11] Drain the excess solvent until the level is just above the silica bed.

-

Add another thin layer of sand on top of the silica bed to protect the surface.[10]

-

-

Sample Loading (Dry Loading Method) :

-

Dissolve the crude extract (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., methanol (B129727), dichloromethane).

-

Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to the solution.[10]

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the extract adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

-

-

Elution :

-

Begin elution with a non-polar solvent (e.g., n-hexane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform). This is known as gradient elution. A typical gradient might be:

-

100% n-hexane

-

n-hexane:ethyl acetate (95:5, 90:10, 80:20, etc.)

-

100% ethyl acetate

-

ethyl acetate:methanol (98:2, 95:5)

-

-

Maintain a constant flow rate and collect the eluate in fractions (e.g., 10-20 mL per test tube).

-

-

Fraction Analysis :

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the separated compounds.

-

Combine the fractions that contain the same pure compound.

-

Evaporate the solvent from the combined pure fractions to obtain the isolated anthraquinone.

-

Protocol 3: Quantitative Analysis by HPLC

This protocol describes a typical method for the simultaneous quantification of multiple anthraquinones in an extract.

-

Instrumentation : An HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis or Photodiode Array (PDA) detector, and an autosampler.[3]

-

Mobile Phase : A common mobile phase is a mixture of an acidified aqueous solution and an organic solvent. For example, Acetonitrile and Water/Acetic Acid (75:20:5, v/v/v).[3] Isocratic or gradient elution can be used.

-

Chromatographic Conditions :

-

Standard and Sample Preparation :

-

Standard Solutions : Prepare stock solutions of high-purity reference standards (e.g., emodin, physcion, chrysophanol) in methanol (e.g., 40 µg/mL).[9] Create a series of working standards by serial dilution to generate a calibration curve.

-

Sample Solution : Dissolve a precisely weighed amount of the crude extract (e.g., 10 mg) in a known volume of methanol (e.g., 10 mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Quantification : Inject the standard and sample solutions into the HPLC system. Identify the anthraquinone peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the amount of each anthraquinone by relating its peak area to the calibration curve generated from the standards.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

Caption: Workflow for isolation and identification of polysubstituted anthraquinones.

Biosynthetic Pathways

Plants utilize two primary pathways for the biosynthesis of the anthraquinone skeleton.[1][2][12]

-

The Polyketide Pathway : This pathway produces emodin-type anthraquinones, which are typically substituted on both outer rings (e.g., hydroxyls at C-1 and C-8). It starts with one acetyl-CoA unit and seven malonyl-CoA units.[12] This pathway is common in the Polygonaceae and Rhamnaceae families.[12]

Caption: The polyketide biosynthetic pathway leading to emodin.

-

The Shikimate Pathway (Chorismate/o-Succinylbenzoic Acid Pathway) : This pathway yields alizarin-type anthraquinones, which are typically substituted on only one of the outer rings. It combines intermediates from the shikimate pathway and the MEP pathway.[12][13] This route is characteristic of the Rubiaceae family.[12]

Caption: The shikimate biosynthetic pathway leading to alizarin.

Signaling Pathway: Anthraquinone-Induced Apoptosis

Many polysubstituted anthraquinones exert their cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. This often involves the intrinsic (mitochondrial) pathway, which can be triggered by an increase in reactive oxygen species (ROS).

Caption: Anthraquinone-induced apoptosis via the ROS/JNK mitochondrial pathway.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of conventional and novel extraction techniques on extraction efficiency of five anthraquinones from Rheum emodi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Characterization of Novel Anthraquinones from the Rubiaceae Family: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rubiaceae family, one of the largest families of flowering plants, is a well-known source of structurally diverse and biologically active secondary metabolites. Among these, anthraquinones represent a significant class of compounds with a wide range of pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This technical guide provides a comprehensive overview of the characterization of novel anthraquinones isolated from various genera of the Rubiaceae family. It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This guide details the isolation, structure elucidation, and biological evaluation of these promising compounds, with a focus on their mechanisms of action involving key cellular signaling pathways.

Data Presentation: Bioactivity of Novel Anthraquinones

The following tables summarize the quantitative biological activity data for several novel anthraquinones isolated from the Rubiaceae family. This data is crucial for comparing the potency and selectivity of these compounds and for guiding future drug development efforts.

Table 1: Cytotoxic Activity of Novel Anthraquinones from Rubiaceae

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Hedyantrhaquinone A | Hedyotis caudatifolia | HL-60 | 13.71 | [1] |

| Hedyantrhaquinone B | Hedyotis caudatifolia | Bcap37 | >40 | [1] |

| 1,3-dihydroxy-6-methoxy-2-methoxymethyl-9,10-anthraquinone | Prismatomeris tetrandra | A549 | >40 | |

| 1-hydroxy-2-hydroxymethyl-3-methoxyanthraquinone | Rubia wallichiana | Hepa-3B | Not specified | [2] |

| Rubiadin | Rubia cordifolia | CEM-SS | 3 µg/mL | [3] |

| Rubiadin | Rubia cordifolia | MCF-7 | 10 µg/mL | [3] |

| Rubiadin | Rubia cordifolia | HeLa | >30 µg/mL | [3] |

| Rubiadin-1-methyl ether | Rubia cordifolia | NCI-H187 | 4.5 µg/mL | [3] |

Table 2: Anti-inflammatory and Other Biological Activities of Novel Anthraquinones from Rubiaceae

| Compound | Source Organism | Biological Activity | IC50 (µM) | Reference |

| 2-formyl-3-hydroxy-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 0.63 | |

| 3-hydroxy-2-methyl-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 0.34 | |

| 1,2-dimethoxy-6-methyl-9,10-anthraquinone | Rennellia elliptica | Antiplasmodial (3D7) | 1.10 | |

| Hedyantrhaquinone A | Hedyotis caudatifolia | Anti-inflammatory (NO inhibition) | 23.14 | [4] |

| Hedyantrhaquinone B | Hedyotis caudatifolia | Anti-inflammatory (NO inhibition) | 19.46 | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of novel anthraquinones from Rubiaceae.

General Experimental Workflow

The overall process for discovering and characterizing novel anthraquinones from plant material is outlined below.

Caption: General workflow for the isolation and characterization of novel anthraquinones.

Protocol for Isolation and Purification of Anthraquinones

This protocol is a composite based on methodologies reported for the isolation of anthraquinones from Morinda morindoides and Rubia cordifolia.[5][6]

a. Plant Material and Extraction:

-

Collect and air-dry the root material of the Rubiaceae species.

-

Grind the dried roots into a fine powder.

-

Macerate the powdered material with 80% aqueous ethanol (B145695) at room temperature for 72 hours, with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

b. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

-

Concentrate each fraction to dryness to yield the respective solvent extracts.

c. Column Chromatography:

-

Subject the ethyl acetate extract, which is often rich in anthraquinones, to column chromatography on a silica (B1680970) gel (60-120 mesh) column.[5]

-

Elute the column with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate, gradually increasing the polarity.

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC).

d. Further Purification:

-

Combine fractions with similar TLC profiles.

-

Subject the combined fractions to further purification using techniques such as preparative TLC or Sephadex LH-20 column chromatography to isolate individual compounds.[6]

Protocol for Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: Dissolve the compound in methanol (B129727) and record the UV-Vis spectrum to identify the characteristic absorption bands of the anthraquinone (B42736) chromophore.

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

-

Mass Spectrometry (MS): Obtain the mass spectrum using techniques like Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Record 1D NMR spectra (¹H and ¹³C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to determine the number and types of protons and carbons.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and elucidate the final structure.[6]

-

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to assess the anticancer activity of novel anthraquinones.[3]

-

Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isolated anthraquinones for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Analysis

Recent studies have begun to unravel the molecular mechanisms by which novel anthraquinones from Rubiaceae exert their biological effects. Two key signaling pathways that have been identified are the IL-6/JAK2/STAT3 pathway, which is often dysregulated in inflammatory diseases and cancer, and the ROS/JNK pathway, which plays a critical role in apoptosis.

Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway

Several anthraquinones have been shown to possess anti-inflammatory and anticancer properties by inhibiting the IL-6/JAK2/STAT3 signaling cascade.[7][8] This pathway is a crucial regulator of immune responses, cell proliferation, and survival.

Caption: Inhibition of the IL-6/JAK2/STAT3 pathway by novel anthraquinones.

Activation of the ROS/JNK Apoptotic Pathway

Certain anthraquinones can induce apoptosis in cancer cells by promoting the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[9][10] This pathway is a key mediator of programmed cell death.

Caption: Activation of the ROS/JNK apoptotic pathway by novel anthraquinones.

Conclusion

The Rubiaceae family continues to be a prolific source of novel anthraquinones with significant therapeutic potential. The data and protocols presented in this technical guide highlight the importance of a systematic approach to the discovery and characterization of these compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as IL-6/JAK2/STAT3 and ROS/JNK, provides a strong rationale for their further development as anticancer and anti-inflammatory agents. This guide serves as a valuable resource for researchers dedicated to harnessing the chemical diversity of the Rubiaceae family for the development of new and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. International Journal of Pharmaceutical Sciences and Research (IJPSR) - Identification and quantitation of anthraquinones by HPLC in bioactive extracts of Heterophyllaea lycioides. - CONICET [bicyt.conicet.gov.ar]

- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxy-3-methylanthraquinone inhibits lung carcinoma cells through modulation of IL-6-induced JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Hydroxy-1,3,4-trimethoxyanthraquinone

CAS Number: 94099-63-5

This technical guide provides a comprehensive overview of 2-Hydroxy-1,3,4-trimethoxyanthraquinone, a naturally occurring anthraquinone (B42736) of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, isolation, and potential biological activities, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

This compound is an anthraquinone derivative found in the plant Cinchona ledgeriana.[1][2] As a member of the anthraquinone class of compounds, it is characterized by a tricyclic aromatic structure with two ketone groups. The specific substitutions of a hydroxyl group and three methoxy (B1213986) groups on the anthraquinone core are expected to influence its physicochemical properties and biological activity. While detailed experimental data for this specific compound is limited in publicly available literature, general properties of hydroxyanthraquinones can be inferred.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Related Hydroxyanthraquinones |

| CAS Number | 94099-63-5 | Varies (e.g., Emodin: 518-82-1) |

| Molecular Formula | C₁₇H₁₄O₆ | Varies |

| Molecular Weight | 314.29 g/mol (calculated) | Varies |

| Appearance | Likely a colored solid | Typically yellow, orange, or red crystalline solids |

| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol (B145695), and DMSO. | Generally soluble in organic solvents, with solubility varying based on polarity. |

Synthesis and Isolation

Synthetic Approaches

Isolation from Natural Sources

This compound is a natural product isolated from Cinchona ledgeriana. The general procedure for isolating anthraquinones from plant material involves extraction with organic solvents, followed by chromatographic separation.

Experimental Protocol: General Isolation of Anthraquinones from Cinchona Bark

This protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered bark of Cinchona ledgeriana is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol.

-

Alternatively, a single solvent extraction with methanol or ethanol can be performed.

-

-

Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The organic fraction is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different anthraquinone constituents.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the desired compound are pooled and further purified by preparative TLC or HPLC to yield pure this compound.

-

Workflow for Anthraquinone Isolation

Caption: General workflow for the isolation of anthraquinones from plant material.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the broader class of anthraquinones is known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. The cytotoxicity of anthraquinones is often attributed to their ability to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit key cellular enzymes.

Several methoxylated anthraquinones have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain anthraquinones isolated from Morinda umbellata and Pentas schimperi have shown GI50 and IC50 values in the low micromolar range against cell lines such as HepG2 and CCRF-CEM.[3][4]

Potential Signaling Pathways:

Based on studies of other anthraquinone derivatives, this compound may exert its biological effects through modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular processes. Some anthraquinones have been shown to influence the phosphorylation status of key MAPK members like ERK, JNK, and p38, thereby affecting downstream cellular responses.

-

ROS-Mediated Apoptosis: Anthraquinones can induce the production of reactive oxygen species, leading to oxidative stress and the activation of apoptotic pathways. This can involve the disruption of the mitochondrial membrane potential and the activation of caspases.

Hypothesized Signaling Pathway for Anthraquinone-Induced Cytotoxicity

Caption: A hypothesized pathway for anthraquinone-induced apoptosis via ROS production.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of this compound on a cancer cell line.

-

Cell Seeding:

-

Cancer cells (e.g., HepG2, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

-

Compound Treatment:

-

A stock solution of this compound in DMSO is prepared.

-

The compound is serially diluted in cell culture medium to achieve a range of final concentrations.

-

The cells are treated with the different concentrations of the compound and incubated for 48-72 hours.

-

-

MTT Addition:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

-

Formazan (B1609692) Solubilization:

-

The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Workflow for a Standard Cytotoxicity Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. Isolation and cytotoxic effect of anthraquinones from Morinda umbellata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of anthraquinones from the roots of Pentas schimperi towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hydroxy-1,3,4-trimethoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed synthetic route for 2-Hydroxy-1,3,4-trimethoxyanthraquinone, an anthraquinone (B42736) found in Cinchona ledgeriana.[1] The protocols herein are compiled from established chemical methodologies for the synthesis of substituted anthraquinones, focusing on a Diels-Alder reaction approach followed by functional group manipulation.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process. The key strategic step is a Diels-Alder reaction between a highly reactive diene and a substituted 1,4-benzoquinone (B44022) to construct the core anthraquinone skeleton. Subsequent aromatization and selective demethylation furnish the final product.

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each key step in the proposed synthesis, based on analogous reactions reported in the literature.

Table 1: Synthesis of 2,5-Dimethoxy-1,4-benzoquinone (Dienophile)

| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,2,4-Trimethoxybenzene | Ammonium (B1175870) cerium(IV) nitrate (B79036) | Acetonitrile/Water | Room Temp. | 0.5 | ~80-96 |

Table 2: Synthesis of Danishefsky's Diene

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxy-3-buten-2-one | Chlorotrimethylsilane (B32843), Triethylamine (B128534), ZnCl₂ | Benzene | Reflux | 12 | ~50-60 |

Table 3: Diels-Alder Reaction and Aromatization

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,5-Dimethoxy-1,4-benzoquinone, Danishefsky's Diene | Toluene | 110 | 24 | ~60-70 (over 2 steps) |

Table 4: Selective Demethylation

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1,2,4-Trimethoxyanthraquinone | Boron trifluoride-diethyl etherate | Dichloromethane | Room Temp. | 2 | ~70-80 |

Experimental Protocols

The following are detailed protocols for the key experiments in the proposed synthesis.

Protocol 1: Synthesis of 2,5-Dimethoxy-1,4-benzoquinone (Dienophile)

This protocol describes the oxidation of 1,2,4-trimethoxybenzene to the corresponding benzoquinone.

Materials:

-

1,2,4-Trimethoxybenzene

-

Ammonium cerium(IV) nitrate (CAN)

-

Acetonitrile

-

Distilled water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in acetonitrile.

-

In a separate beaker, prepare a solution of ammonium cerium(IV) nitrate (2.5 eq) in distilled water.

-

Cool the solution of 1,2,4-trimethoxybenzene to 0 °C in an ice bath.

-

Slowly add the CAN solution to the stirred reaction mixture over 15 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding distilled water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,5-dimethoxy-1,4-benzoquinone.

Protocol 2: Synthesis of Danishefsky's Diene (1-Methoxy-3-trimethylsilyloxy-1,3-butadiene)

This protocol outlines the preparation of the highly reactive diene required for the Diels-Alder reaction.[2]

Materials:

-

4-Methoxy-3-buten-2-one

-

Chlorotrimethylsilane

-

Triethylamine

-

Zinc chloride (anhydrous)

-

Benzene (anhydrous)

-

Three-necked flask with mechanical stirrer and reflux condenser

-

Nitrogen inlet

Procedure:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add triethylamine (2.3 eq) and anhydrous zinc chloride (0.03 eq).[2]

-

Stir the mixture at room temperature under a nitrogen atmosphere for 1 hour.[2]

-

Add a solution of 4-methoxy-3-buten-2-one (1.0 eq) in anhydrous benzene.[2]

-

Rapidly add chlorotrimethylsilane (2.0 eq). The reaction mixture will change color.[2]

-

Heat the mixture to reflux and maintain for 12 hours.[2]

-

Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield 1-methoxy-3-trimethylsilyloxy-1,3-butadiene.[2]

Protocol 3: Diels-Alder Reaction and Aromatization

This protocol describes the cycloaddition reaction to form the anthraquinone core, followed by in-situ aromatization.

Materials:

-

2,5-Dimethoxy-1,4-benzoquinone

-

Danishefsky's Diene

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Nitrogen inlet

-

Silica gel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,5-dimethoxy-1,4-benzoquinone (1.0 eq) in anhydrous toluene.

-

Add Danishefsky's Diene (1.2 eq) to the solution.

-

Heat the reaction mixture to 110 °C and maintain at reflux for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add silica gel to the reaction mixture and stir for 1 hour to facilitate aromatization.

-

Filter the mixture and wash the silica gel with ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,2,4-trimethoxyanthraquinone.

Protocol 4: Selective Demethylation

This protocol details the selective demethylation of the methoxy (B1213986) group at the 2-position to yield the final product.[3]

Materials:

-

1,2,4-Trimethoxyanthraquinone

-

Boron trifluoride-diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (anhydrous)

-

Methanol

-

Round-bottom flask

-

Nitrogen inlet

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1,2,4-trimethoxyanthraquinone (1.0 eq) in anhydrous dichloromethane.

-